5-Aminoisophthalic acid (5-AIPA) is a highly versatile, functionalized aromatic dicarboxylic acid utilized primarily as a premium building block in the synthesis of metal-organic frameworks (MOFs) and high-performance polymers [1]. Structurally, it combines the rigid, chemically stable isophthalic acid backbone with a reactive primary amine at the 5-position. From a procurement perspective, this specific molecular architecture makes 5-AIPA an essential precursor when baseline structural integrity must be paired with secondary chemical reactivity. It is heavily prioritized in industrial and academic workflows requiring tunable gas adsorption, enhanced polymer solubility, or the enablement of post-synthetic modifications that are impossible with unfunctionalized analogs [1].
Substituting 5-Aminoisophthalic acid with its closest unfunctionalized analog, isophthalic acid (IPA), routinely results in process or application failure. In polymer synthesis, standard IPA yields rigid-rod aromatic polyamides that are notoriously insoluble and highly difficult to process into films or membranes without harsh, corrosive solvents [1]. In MOF manufacturing, IPA completely lacks a reactive pendant group, reducing gas adsorption selectivity and rendering covalent post-synthetic modification (PSM) impossible [2]. Furthermore, substituting with the direct precursor, 5-nitroisophthalic acid, fails because the nitro group is strongly electron-withdrawing and non-nucleophilic; it cannot act as an AB2 monomer for hyperbranched polymers, nor can it provide the hydrogen-bond donating capability required for selective CO2 capture or targeted heavy metal scavenging [1][2].
The incorporation of 5-Aminoisophthalic acid into MOF topologies directly enhances carbon capture metrics compared to unfunctionalized linkers. In a breakthrough study evaluating Ti-based MOFs (MIP-207), substituting the standard ligand with 25% 5-AIPA increased the CO2 capture capacity to 2.91 mmol/g at 25 °C, representing a 43.3% improvement over the unmodified baseline MOF [1]. The polar amino group provides targeted dipole-quadrupole interactions with CO2, significantly elevating dynamic adsorption capacity and CO2/N2 separation factors [1].
| Evidence Dimension | CO2 capture capacity at 25 °C |
| Target Compound Data | 2.91 mmol/g (in 25% 5-AIPA modified Ti-MOF) |
| Comparator Or Baseline | Unmodified baseline MOF (lacking 5-AIPA) |
| Quantified Difference | 43.3% higher CO2 adsorption capacity |
| Conditions | 25 °C, 1 atm, dynamic breakthrough experiment |
Procuring 5-AIPA for MOF synthesis directly translates to significantly higher efficiency in carbon capture and separation applications compared to unfunctionalized linkers.
Aromatic polyamides synthesized from standard isophthalic acid are typically insoluble in common organic solvents, severely limiting their processability. By utilizing 5-AIPA or its derivatives as monomers, the resulting polyamides exhibit excellent solubility in polar aprotic solvents such as NMP, DMAc, DMSO, and DMF at room temperature (e.g., forming stable solutions at 0.5% w/v) [1]. The introduction of the bulky, functionalized pendant group disrupts the dense packing of the macromolecular chains, allowing the polymer to be readily cast into membranes [1].
| Evidence Dimension | Solubility in polar aprotic solvents (NMP, DMAc, DMF) |
| Target Compound Data | Highly soluble (forms processable solutions at >0.5% w/v) |
| Comparator Or Baseline | Standard unfunctionalized polyisophthalamides (insoluble or poorly soluble) |
| Quantified Difference | Transition from insoluble rigid-rod structures to readily soluble, castable polymer networks |
| Conditions | Room temperature dissolution in NMP/DMAc/DMF |
Buyers manufacturing high-performance aromatic polyamides must use 5-AIPA to ensure the final polymer can be processed into membranes or films without requiring harsh, corrosive solvents.
5-Aminoisophthalic acid is uniquely suited for designing advanced functional materials because its uncoordinated -NH2 group survives solvothermal synthesis. This allows for post-synthetic modification (PSM) that is chemically impossible with standard isophthalic acid. For example, researchers successfully grafted dithioglycol onto the open metal sites and amino groups of a 5-AIPA-based Cu-MOF via coordination and covalent bonding, creating a highly specific adsorbent for both aqueous Hg2+ and vapor-phase Hg0[1]. Isophthalic acid cannot undergo this secondary functionalization [1].
| Evidence Dimension | Availability of reactive sites for covalent grafting |
| Target Compound Data | 100% enablement of PSM via the free 5-position -NH2 group |
| Comparator Or Baseline | Isophthalic acid (0% PSM capability) |
| Quantified Difference | Absolute qualitative shift (impossible vs. possible) in secondary functionalization |
| Conditions | Solvothermal MOF synthesis followed by chemical grafting with dithioglycol |
For materials scientists designing targeted heavy metal sorption filters or drug delivery vehicles, 5-AIPA is mandatory because standard isophthalic acid cannot be chemically modified post-crystallization.
5-AIPA is the optimal linker choice for synthesizing MOFs intended for greenhouse gas mitigation. Because the pendant amino group significantly increases CO2/N2 selectivity and dynamic adsorption capacity, this compound is heavily procured for developing next-generation carbon capture and storage (CCS) adsorbents [1].
In polymer chemistry, 5-AIPA serves as a critical AB2 monomer. It is the right choice for manufacturers aiming to produce high-performance aromatic polyamides and polyimides that require excellent thermal stability but must remain soluble enough in polar aprotic solvents to be cast into functional membranes or coatings [2].
For environmental remediation applications, 5-AIPA is utilized to build base frameworks that undergo post-synthetic modification. Its reactive amino group allows for the covalent attachment of thiol-based or other highly specific chelating groups, creating advanced sorbents capable of trapping toxic heavy metals like mercury from both liquid and vapor phases[3].
Irritant